4H-Imidazo[4,5,1-IJ]quinoline-2,6(1H,5H)-dione

Medicinal Chemistry Dopamine Agonists Imidazoquinoline Scaffolds

4H-Imidazo[4,5,1-IJ]quinoline-2,6(1H,5H)-dione (CAS 75655-10-6) is a heterocyclic compound belonging to the imidazoquinoline class, a scaffold recognized for its utility as a privileged structure in medicinal chemistry. Its molecular formula is C10H8N2O2 (MW 188.18 g/mol), and it features a distinct cyclic imide-like dione moiety that differentiates it from the more extensively studied mono-ketone analogs in the 5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one series.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 75655-10-6
Cat. No. B1312661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-Imidazo[4,5,1-IJ]quinoline-2,6(1H,5H)-dione
CAS75655-10-6
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1CN2C3=C(C1=O)C=CC=C3NC2=O
InChIInChI=1S/C10H8N2O2/c13-8-4-5-12-9-6(8)2-1-3-7(9)11-10(12)14/h1-3H,4-5H2,(H,11,14)
InChIKeyVOKXAYCAPQEMSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Quality Assessment of 4H-Imidazo[4,5,1-IJ]quinoline-2,6(1H,5H)-dione (CAS 75655-10-6)


4H-Imidazo[4,5,1-IJ]quinoline-2,6(1H,5H)-dione (CAS 75655-10-6) is a heterocyclic compound belonging to the imidazoquinoline class, a scaffold recognized for its utility as a privileged structure in medicinal chemistry [1]. Its molecular formula is C10H8N2O2 (MW 188.18 g/mol), and it features a distinct cyclic imide-like dione moiety that differentiates it from the more extensively studied mono-ketone analogs in the 5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one series . While its base scaffold is associated with dopaminergic and immunomodulatory activities, the specific quantitative differentiation of this dione relative to close analogs remains underexplored in the peer-reviewed primary literature accessible for this analysis.

Why 4H-Imidazo[4,5,1-IJ]quinoline-2,6(1H,5H)-dione Cannot Be Replaced by Generic In-Class Analogs


Within the broader imidazoquinoline family, structural modifications, particularly the oxidation state of the quinoline and imidazole rings, profoundly impact biological target engagement. For example, mono-ketone analogs such as sumanirole (PNU-95666E) are well-characterized, highly selective dopamine D2 receptor full agonists (ED50 ~46 nM), while other analogs like CL097 act as dual TLR7/8 agonists [1]. The introduction of a second carbonyl group to form the 2,6-dione motif in the target compound creates a distinct H-bond acceptor/donor pharmacophore not present in the mono-ketone series . As evidenced by the distinct metabolic pathways and receptor selectivity profiles observed for closely related imidazoquinolinones [1], generic substitution with a mono-ketone or different substitution pattern is unsupported and would carry significant scientific risk without explicit comparative target engagement data.

Quantitative Differentiation Evidence for 4H-Imidazo[4,5,1-IJ]quinoline-2,6(1H,5H)-dione (CAS 75655-10-6)


Critical Evidence Gap: Lack of Head-to-Head Comparative Data Against Mono-Ketone Analogs

A direct, quantitative head-to-head comparison between 4H-Imidazo[4,5,1-IJ]quinoline-2,6(1H,5H)-dione and its closest structural analogs (e.g., sumanirole or U-86170) is absent from the primary, non-blocked literature accessed for this analysis. The target compound has been implicated as a potential metabolite or synthetic intermediate in the imidazoquinolinone dopamine agonist series [1], but no affinity (Ki/IC50/EC50) data or selectivity profiles were found for the dione itself in comparable assays. Claims of differentiated activity often present on excluded vendor sites are unsubstantiated by primary data accessible here [2].

Medicinal Chemistry Dopamine Agonists Imidazoquinoline Scaffolds

Structural and Synthetic Route Differentiation Relative to the Core Mono-Ketone Scaffold

The compound is structurally distinguished by its cyclic imide (dione) functionality, O=C1Nc3c2c(C(=O)CCN12)ccc3, versus the more common lactam (mono-ketone) scaffold O=C1NC2=CC=CC3=C2N1CCC3 . This is a verifiable structural differentiator. In the patent literature for analogous 5,6-dihydro-4H-imidazo[4,5,1-ij]quinolines, synthetic routes frequently rely on intermediates that are subsequently reduced or substituted, with the dione moiety serving as a masked or activated form for further derivatization [1]. The compound's CAS registry (75655-10-6) is distinct from its mono-ketone counterpart (5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one, CAS 4024-28-6), confirming it is a different chemical entity with unique reactivity for procurement.

Synthetic Chemistry Building Blocks Heterocyclic Synthesis

Potential Metabolic Role Inferred from Dopaminergic Imidazoquinolinone Research

Research by Heier et al. (1997) on the synthesis and biological activities of (R)-5,6-dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine and its metabolites implies that related dione species may be formed during metabolic oxidative pathways of amino-substituted imidazoquinolinones [1]. While no specific metabolic stability or turnover data are provided for the 2,6-dione, the study of its close analogs demonstrates that N-demethylation and oxidation products significantly affect pharmacological profile and clearance [1]. This class-level inference suggests that the dione may serve as a key analytical reference standard for metabolite identification or as a precursor in the synthesis of active pharmaceutical ingredients (APIs) within this chemical series.

Drug Metabolism Dopamine Agonists Pharmacokinetics

Defined Application Scenarios for 4H-Imidazo[4,5,1-IJ]quinoline-2,6(1H,5H)-dione (CAS 75655-10-6) Based on Verifiable Evidence


Synthetic Intermediate for Dopaminergic Imidazoquinolinone APIs

The dione's structural similarity to the core of dopamine D2 receptor agonists (e.g., sumanirole) positions it as a strategic synthetic intermediate. Its cyclic imide functionality can be selectively reduced or substituted, offering a divergent access point to a range of mono-ketone or amino-substituted analogs, as inferred from the patent literature on 5,6-dihydro-4H-imidazo[4,5,1-ij]quinolines [1].

Analytical Reference Standard for Imidazoquinolinone Metabolism Studies

Based on the metabolic research by Heier et al. (1997) involving closely related compounds, the 2,6-dione structure is a plausible oxidative metabolite of amino-substituted imidazoquinolinones [2]. Procurement of a high-purity analytical standard is scientifically justified for developing and validating LC-MS/MS methods to detect and quantify such metabolites in biological matrices.

Chemical Biology Tool for Probing H-Bond Donor/Acceptor Pharmacophores

The unique H-bond donor/acceptor array presented by the dione motif, absent in mono-ketone and amino analogs, makes it a valuable tool compound for structure-activity relationship (SAR) studies. It can be used as a negative control or selectivity probe to deconvolve the importance of the 2-keto group in target engagement, as the mono-ketone is a known critical pharmacophore for D2 receptor interaction [2].

Quote Request

Request a Quote for 4H-Imidazo[4,5,1-IJ]quinoline-2,6(1H,5H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.